3-hydroxy-2-phenyl-1H-inden-1-one
Overview
Description
3-Hydroxy-2-phenyl-1H-inden-1-one is an organic compound with the molecular formula C15H10O2 It is a derivative of indanone, characterized by the presence of a hydroxyl group at the third position and a phenyl group at the second position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-phenyl-1H-inden-1-one typically involves the cyclization of 2-phenyl-1,3-diketones. One common method includes the use of alkyllithium reagents such as s-BuLi, n-BuLi, MeLi, or i-PrLi, which are added to the carbonyl group of 3-hydroxybenzo[e]isoindolinone . This is followed by lactam ring opening and intramolecular cyclization to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-phenyl-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) in acetic acid can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of 3-oxo-2-phenyl-1H-inden-1-one.
Reduction: Formation of 3-hydroxy-2-phenyl-1H-inden-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-2-phenyl-1H-inden-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxy-2-phenyl-1H-inden-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-Hydroxy-2,3-dihydro-1H-inden-1-one
- 3-Anilino-2,3-dihydro-1H-inden-1-one
- Benzo[e]isoindolinone derivatives
Comparison: 3-Hydroxy-2-phenyl-1H-inden-1-one is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-2-phenylinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZXOZJBHDWFHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300494 | |
Record name | 3-Hydroxy-2-phenyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13031-53-3 | |
Record name | 3-Hydroxy-2-phenyl-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13031-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2-phenyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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